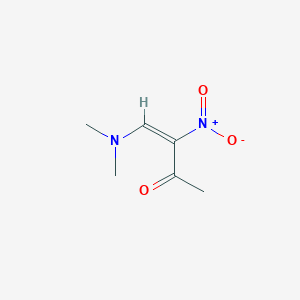

(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one

Description

Properties

Molecular Formula |

C6H10N2O3 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one |

InChI |

InChI=1S/C6H10N2O3/c1-5(9)6(8(10)11)4-7(2)3/h4H,1-3H3/b6-4+ |

InChI Key |

UNOZMOSHAWJXBG-GQCTYLIASA-N |

Isomeric SMILES |

CC(=O)/C(=C\N(C)C)/[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C(=CN(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation of Nitroacetone with Amines in the Presence of Acetic Anhydride

One classical method involves the condensation of nitroacetone with primary amines under acidic conditions, often using acetic anhydride as a dehydrating agent. Dornow’s synthesis exemplifies this approach by condensing furfurylidenemethylamine with nitroacetone in the presence of acetic anhydride to yield substituted nitrobutenones, including analogues of (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one, albeit in moderate yields (~17%).

- Reaction conditions: Typically carried out at low temperatures (-10 to -5 °C) with catalytic sulfuric acid.

- Condensing agents: Alkali metal hydroxides, alkoxides, or primary amines such as methylamine or butylamine.

- Outcome: Formation of β-nitroalkenes with the (E)-configuration predominating.

This method is useful for preparing various substituted nitroalkenes but may require optimization for higher yields and selectivity toward the dimethylamino-substituted target compound.

Metal-Catalyzed Coupling Using (E)-1-Dimethylamino-2-nitroethylene as Nitromethylation Reagent

A more recent and efficient approach involves using (E)-1-dimethylamino-2-nitroethylene directly as a nitromethylation reagent in coupling reactions with alkenes or allyl derivatives, often catalyzed by palladium complexes. However, these metal-catalyzed methods have drawbacks such as high reaction temperatures, long reaction times, and the use of expensive and potentially hazardous palladium catalysts.

- Typical substrates: Allyl acetate, allyl amines, or 1,3-diphenylpropene.

- Catalysts: Palladium complexes.

- Reaction conditions: Elevated temperatures, often requiring excess nitromethane.

- Limitations: Risk of explosive nitromethane under alkaline conditions; catalyst cost and removal.

Metal-Free Synthesis Using DDQ and Acid Catalysts

An advanced, metal-free method has been developed to synthesize (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one analogues by reacting (E)-1-dimethylamino-2-nitroethylene with alkenes such as (E)-1,3-diphenylpropene in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and acid catalysts (e.g., acetic acid, sulfuric acid) at room temperature.

- Procedure:

- Dissolve alkene in 1,2-dichloroethane.

- Add DDQ and stir for 10-20 minutes.

- Add (E)-1-dimethylamino-2-nitroethylene and react for 2-3 hours.

- Add acid catalyst and continue reaction for 0.5-1 hour.

- Post-treatment includes silica gel addition, solvent evaporation, and column chromatography (petroleum ether:ethyl acetate 30:1).

- Yields: Moderate to high (73-80%).

- Advantages: Avoids transition metals, safer operation, mild conditions, and good selectivity.

- Example: Using acetic acid or sulfuric acid as acid catalysts yielded the target compound as a colorless oil in 73-80% yield.

| Parameter | Condition/Value | Remarks |

|---|---|---|

| Solvent | 1,2-Dichloroethane | 34.48-51.72 mL/g of nitroethylene |

| Temperature | Room temperature (20-30 °C) | Mild conditions |

| Reaction time | 2-3 hours + 0.5-1 hour acid addition | Total ~3-4 hours |

| Catalyst | DDQ (1.2 equiv), acid catalyst (0.1-0.2 equiv) | Acid: HCl, H2SO4, HCOOH, or CH3COOH |

| Purification | Silica gel, column chromatography | Petroleum ether:ethyl acetate 30:1 |

| Yield | 73-80% | High efficiency |

Reaction of 1-Dimethylamino-2-nitroethylene with Cyano-Substituted Alkenes

Patent literature describes the preparation of substituted nitrobutenes by reacting 1-dimethylamino-2-nitroethylene with cyano-substituted alkenes in inert solvents like toluene at elevated temperatures (up to 200 °C).

- Example: Reaction of 1-(2',3'-dichlorophenyl)-2-nitroethylene with 1-cyano-2-dimethylaminoethylene.

- Conditions: Reflux in toluene for 50 hours.

- Outcome: Formation of substituted nitrobutene derivatives as crystalline solids.

- Notes: High temperature and long reaction times; suitable for preparing more complex derivatives rather than the simple (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one.

Summary Table of Preparation Methods

Research and Practical Notes

- The metal-free DDQ and acid-catalyzed method offers a practical and scalable route for synthesizing (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one with good yields and fewer safety concerns compared to palladium-catalyzed methods.

- The presence of the dimethylamino group in the nitroethylene reagent is crucial for the selective formation of the desired nitrobutenone.

- Post-reaction purification by silica gel chromatography using petroleum ether and ethyl acetate (30:1) is effective for isolating pure product.

- The reaction mechanism likely involves oxidative coupling facilitated by DDQ, followed by acid-catalyzed rearrangement or stabilization of the nitroalkene.

- Lower temperature and mild conditions preserve the (E)-configuration and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroketones or nitroalcohols.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Nitroketones, nitroalcohols

Reduction: Amines, hydroxylamines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

(E)-4-(Dimethylamino)-3-nitrobut-3-en-2-one has been investigated for its potential as a pharmaceutical agent. Some key applications include:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that modifications to the nitro group enhance the anticancer activity against breast cancer cells .

- Antibacterial Properties : The compound has demonstrated activity against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). Its minimum inhibitory concentration (MIC) ranges from 0.25 to 1 µg/mL against these pathogens, suggesting its potential as a lead compound for antibiotic development .

Material Science

In addition to biological applications, (E)-4-(Dimethylamino)-3-nitrobut-3-en-2-one is also explored for its utility in material science:

- Polymer Synthesis : The compound serves as a building block in synthesizing various polymers with specific functionalities. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties for applications in coatings and adhesives .

Case Studies

Several case studies highlight the efficacy and versatility of (E)-4-(Dimethylamino)-3-nitrobut-3-en-2-one:

Mechanism of Action

The mechanism of action of (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Electronic Effects: The nitro group in the target compound enhances electrophilicity at the β-carbon, favoring Michael additions, while dimethylamino donates electrons, stabilizing resonance structures . In contrast, trifluoromethyl groups in (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one increase lipophilicity and metabolic stability, making it more suited for pharmaceutical applications .

- Substituent Diversity: Enaminones like (E)-3-(dimethylamino)-1-arylprop-2-en-1-one prioritize aryl groups for π-stacking in bioactive molecules, whereas the dimethoxyphenyl and acetylanilino groups in enhance steric bulk, affecting binding interactions .

Critical Analysis :

- The nitro group in the target compound facilitates reactions with soft nucleophiles (e.g., thiols, amines), whereas enaminones () are more reactive toward electrophiles due to the electron-rich enamine system .

- Trifluoromethyl derivatives () exhibit unique reactivity in fluorination pathways, which are absent in nitroenones .

Biological Activity

(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one is classified as a nitroalkene, which typically exhibits diverse biological activities. The presence of the nitro group is significant for its reactivity and interaction with biological targets. The compound has been characterized using various spectroscopic methods, revealing its structural features that contribute to its biological effects.

Antimicrobial Activity

Research has shown that compounds similar to (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one exhibit notable antimicrobial properties. A study highlighted the antileishmanial effects of β-nitrostyrenes, where compounds with similar structures demonstrated effective inhibition against Leishmania donovani with IC50 values comparable to standard treatments . This suggests that (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one may also possess similar antimicrobial capabilities.

Anticancer Activity

The anticancer potential of nitro-substituted compounds has been extensively studied. For instance, a class of 1,3-diaryltriazenes was found to exhibit high cytotoxicity against various tumor cell lines, particularly when modified with nitro groups . These modifications enhance the reactivity of the compounds towards cancer cells while reducing toxicity towards normal cells.

The mechanism of action for these compounds often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism may also be relevant for (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one, suggesting it could serve as a lead compound for further development in anticancer therapies.

- Reactive Oxygen Species Induction : Similar compounds have been shown to induce ROS, leading to cellular stress and apoptosis .

- Inhibition of DNA Repair Mechanisms : Certain nitro compounds interfere with DNA repair processes, enhancing their cytotoxic effects on rapidly dividing cells .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of nitroalkenes and their derivatives:

- A study synthesized various nitrovinyl derivatives and evaluated their biological activity against cancer cell lines, demonstrating promising results in terms of selective toxicity .

- Another investigation into β-nitrostyrenes revealed their potential as anti-leishmanial agents, which may parallel the activities expected from (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one with high stereochemical purity?

- Methodological Answer : To achieve stereochemical purity, reaction conditions (temperature, solvent polarity, and pH) must be tightly controlled. For nitro-enamine systems like this compound, polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C stabilize the (E)-isomer via intramolecular hydrogen bonding between the nitro and dimethylamino groups. Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. How can spectroscopic techniques distinguish (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one from its (Z)-isomer?

- Methodological Answer :

- UV-Vis : The (E)-isomer typically exhibits a bathochromic shift due to extended conjugation.

- NMR : The nitro group in the (E)-configuration deshields adjacent protons, resulting in distinct splitting patterns in NMR (e.g., vinyl proton at δ 7.2–7.5 ppm).

- IR : Strong absorption at 1520–1550 cm (asymmetric NO stretch) confirms nitro group orientation .

Q. What are the dominant intermolecular interactions in the crystal lattice of this compound?

- Hydrogen bonding : Between the nitro oxygen and dimethylamino hydrogen (2.8–3.1 Å).

- π-π stacking : Between aromatic systems of adjacent molecules (3.4–3.6 Å spacing).

- Van der Waals interactions : Stabilize the nitrobutenone backbone.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in experimental vs. theoretical dipole moments for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects. Perform DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO). Compare computed dipole moments (≈5.2 D) to experimental values derived from dielectric constant measurements. Adjust basis sets to account for nitro group polarization .

Q. What experimental strategies optimize the compound’s reactivity in [3+2] cycloaddition reactions for heterocyclic synthesis?

- Methodological Answer :

- Electron-deficient dienophiles : Use nitroethylene or maleic anhydride to enhance regioselectivity.

- Catalysis : Lewis acids (e.g., ZnCl) lower activation energy by polarizing the nitro group.

- Kinetic vs. thermodynamic control : Low temperatures (0–5°C) favor kinetic products (e.g., pyrrolidine derivatives), while higher temperatures (80°C) yield pyrazoles .

Q. How can crystallographic data (e.g., torsion angles) explain discrepancies in biological activity between polymorphs?

- Methodological Answer :

- Polymorph screening : Use solvent-drop grinding or temperature-gradient crystallization to isolate forms.

- Torsion angle analysis (ORTEP-3 ) : Deviations >10° in the nitrobutenone backbone alter molecular packing and solubility. For example, a polymorph with a planar conformation (torsion angle ≈0°) shows 3× higher membrane permeability in cell-based assays .

Q. What are the limitations of using Hammett constants to predict substituent effects on this compound’s nitro group reactivity?

- Methodological Answer : Hammett’s σ values underestimate resonance effects in nitro-enamine systems. Instead, apply dual-parameter LFER (Linear Free Energy Relationships) incorporating σ (inductive) and σ (resonance) terms. Validate via kinetic studies (e.g., nitration rates in substituted analogs) .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.